molecular formula C6H11Br B2760187 6-Bromo-2-hexene CAS No. 36851-77-1

6-Bromo-2-hexene

Cat. No. B2760187
CAS RN: 36851-77-1
M. Wt: 163.058
InChI Key: SGRXJJMXWNQBNS-UHFFFAOYSA-N
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Description

6-Bromo-2-hexene is a chemical compound with the molecular formula C6H11Br . It is a derivative of hexene, a six-carbon alkene, with a bromine atom attached to the second carbon atom .


Synthesis Analysis

The synthesis of 6-Bromo-2-hexene can be achieved through various methods. One approach involves the reaction of 1-bromo-3-chloropropane with a solution of allylmagnesium bromide . Another method involves the reaction of 6-chloro-1-hexene with Mg to form Grignard compounds .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-hexene consists of a six-carbon chain with a double bond between the second and third carbon atoms and a bromine atom attached to the second carbon atom . The molecule has a molecular weight of 177.082 Da .


Chemical Reactions Analysis

6-Bromo-2-hexene can undergo various chemical reactions. For instance, it can participate in electrophilic addition reactions with bromine . In these reactions, the bromine molecule is polarized by the approaching pi bond in the 6-Bromo-2-hexene, leading to the addition of bromine across the double bond .


Physical And Chemical Properties Analysis

6-Bromo-2-hexene has a density of 1.22 g/mL at 25 °C . It has a boiling point of 47-51 °C/16 mmHg . The refractive index is 1.465 at 20°C .

Safety And Hazards

6-Bromo-2-hexene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

(E)-6-bromohex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRXJJMXWNQBNS-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-hexene

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